molecular formula C12H23NO4 B13329413 Tert-butyl 6-hydroxy-6-methyl-1,4-oxazocane-4-carboxylate

Tert-butyl 6-hydroxy-6-methyl-1,4-oxazocane-4-carboxylate

Katalognummer: B13329413
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: MZMXDKXAINKKKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 6-hydroxy-6-methyl-1,4-oxazocane-4-carboxylate is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol It is a heterocyclic compound containing an oxazocane ring, which is a seven-membered ring with one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-hydroxy-6-methyl-1,4-oxazocane-4-carboxylate typically involves the reaction of tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as methylene chloride and catalysts to facilitate the formation of the oxazocane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 6-hydroxy-6-methyl-1,4-oxazocane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 6-hydroxy-6-methyl-1,4-oxazocane-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 6-hydroxy-6-methyl-1,4-oxazocane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate: A closely related compound with a similar structure but different ring size.

    Tert-butyl 4-hydroxy-4-methyl-1,4-oxazocane-4-carboxylate: Another similar compound with variations in the functional groups.

Uniqueness

Tert-butyl 6-hydroxy-6-methyl-1,4-oxazocane-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H23NO4

Molekulargewicht

245.32 g/mol

IUPAC-Name

tert-butyl 6-hydroxy-6-methyl-1,4-oxazocane-4-carboxylate

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13-6-8-16-7-5-12(4,15)9-13/h15H,5-9H2,1-4H3

InChI-Schlüssel

MZMXDKXAINKKKO-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCOCCN(C1)C(=O)OC(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.